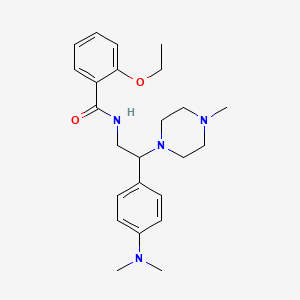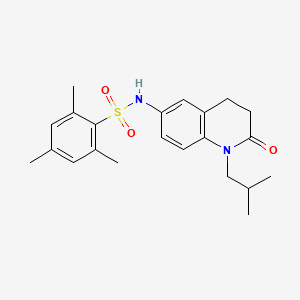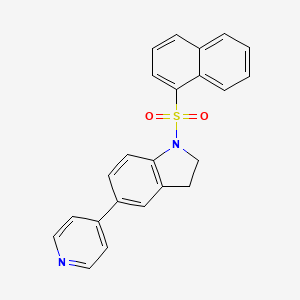
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
This involves studying the 3D structure of the molecule, bond lengths and angles, and the presence of any chiral centers. Techniques like X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can depend on the functional groups present in the molecule and the conditions under which the reactions are carried out.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has demonstrated the synthesis and characterization of novel compounds with structures similar to "1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline." These studies have focused on the development of new synthetic routes and the evaluation of the properties of the synthesized compounds. For example, Shroff, Daharwal, and Swarnakar (2017) synthesized novel indolyl-pyrazoline derivatives and evaluated their anti-inflammatory activity, providing insights into the synthetic versatility and potential therapeutic applications of these compounds (Shroff, Daharwal, & Swarnakar, 2017).
Catalytic Activity
Some studies have explored the use of related compounds as organocatalysts. For instance, Syu, Kao, and Lin (2010) investigated a new type of organocatalyst for highly stereoselective Michael addition reactions, highlighting the potential of these compounds in facilitating chemical transformations with high efficiency and selectivity (Syu, Kao, & Lin, 2010).
Material Science Applications
The research has also extended into material science, with investigations into the electronic and photophysical properties of related compounds. This includes the study of their application in the development of conducting polymers and other materials with unique optical and electronic characteristics. Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, examining their electrochemical properties and potential as conducting polymers, demonstrating the broad applicability of these compounds in material science (Sotzing et al., 1996).
Safety And Hazards
This involves understanding the toxicity of the compound and any safety precautions that need to be taken while handling it. Material Safety Data Sheets (MSDS) are a good source of this information.
Zukünftige Richtungen
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or speak with an expert in the field. If you have a specific compound or class of compounds you’re interested in, I might be able to provide more detailed information.
Eigenschaften
IUPAC Name |
1-naphthalen-1-ylsulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,23-7-3-5-18-4-1-2-6-21(18)23)25-15-12-20-16-19(8-9-22(20)25)17-10-13-24-14-11-17/h1-11,13-14,16H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGFZNCGAZYXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

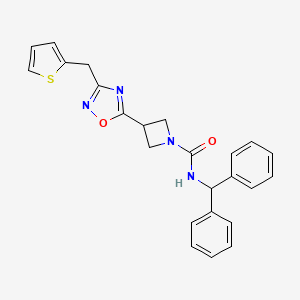
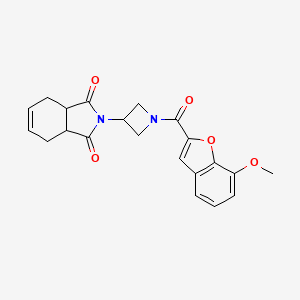
![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)
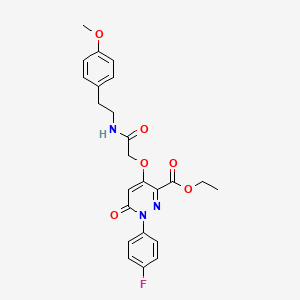
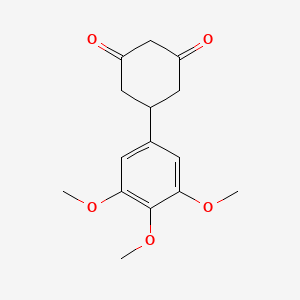
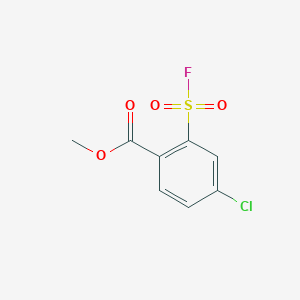
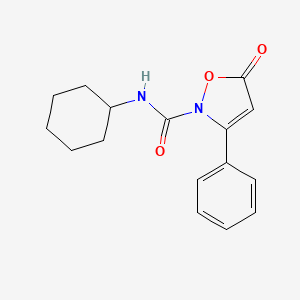
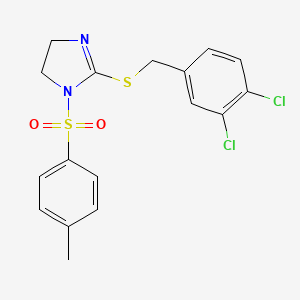
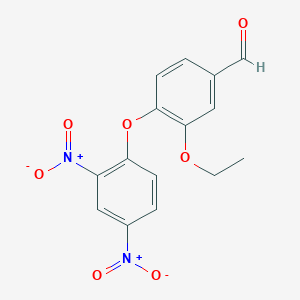
![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)
![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)
![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)
